molecular formula C15H16O2 B14627267 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl CAS No. 58005-86-0

2,5-Dimethoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14627267
CAS No.: 58005-86-0
M. Wt: 228.29 g/mol
InChI Key: GJLJFKDTYCSJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-4'-methyl-1,1'-biphenyl (C₁₅H₁₆O₂, MW: 228.28 g/mol) is a biphenyl derivative featuring two methoxy (-OCH₃) groups at positions 2 and 5 on one benzene ring and a methyl (-CH₃) group at position 4' on the second ring. This compound is of interest in organic synthesis and materials science due to its electron-donating substituents, which influence conjugation and intermolecular interactions.

Properties

CAS No.

58005-86-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,4-dimethoxy-2-(4-methylphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)14-10-13(16-2)8-9-15(14)17-3/h4-10H,1-3H3

InChI Key

GJLJFKDTYCSJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to introduce the methyl group onto the biphenyl structure. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy groups and the biphenyl structure allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Fluorine in DFDMBP introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This alters electronic properties, affecting reactivity in cross-coupling or electrophilic substitution reactions . The hydroxyl (-OH) groups in 4′-methoxy-[1,1′-biphenyl]-2,5-diol increase polarity and hydrogen-bonding capability compared to methoxy groups, which may enhance solubility in polar solvents .
  • Synthetic Yields :

    • Suzuki-Miyaura coupling yields for fluorinated analogs (e.g., DFDMBP, TBDFBP) average 78%, suggesting that the target compound’s synthesis could achieve similar efficiency if steric hindrance from the methyl group is minimal .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons
Compound ¹H NMR (Key Signals) UV-Vis (λ_max) X-ray Diffraction Data
2,5-Dimethoxy-4'-methyl-1,1'-biphenyl δ 3.85 (s, 6H, OCH₃), δ 2.45 (s, 3H, CH₃) ~280 nm* Not reported
DFDMBP δ 3.90 (s, 6H, OCH₃), δ 7.20–7.40 (m, Ar-F) 265 nm Available for TBDFBP/DFBPE
4′-Methoxy-[1,1′-biphenyl]-2,5-diol δ 5.20 (s, 2H, OH), δ 3.80 (s, 3H, OCH₃) ~290 nm* Not reported

*Predicted based on conjugated biphenyl systems.

Key Findings:
  • ¹H NMR : Methoxy protons in 2,5-dimethoxy-4'-methyl-1,1'-biphenyl resonate near δ 3.85, distinct from hydroxyl protons (δ 5.20) in the diol analog .
  • X-ray Data : Fluorinated analogs like TBDFBP show twisted biphenyl systems (dihedral angles > 30°) due to steric clashes, whereas the target compound’s smaller methyl group may permit greater planarity .

Physicochemical and Application-Based Differences

  • Solubility :

    • The diol compound (C₁₃H₁₂O₃) is more water-soluble than 2,5-dimethoxy-4'-methyl-1,1'-biphenyl due to polar -OH groups .
    • Fluorinated analogs (e.g., DFDMBP) exhibit lower polarity, favoring organic solvents like dichloromethane .
  • Applications :

    • Fluorinated biphenyls : Used in liquid crystals and pharmaceuticals due to fluorine’s metabolic stability .
    • Target compound : Methoxy/methyl groups make it suitable as a building block for organic semiconductors or ligands in catalysis.

Biological Activity

2,5-Dimethoxy-4'-methyl-1,1'-biphenyl is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

2,5-Dimethoxy-4'-methyl-1,1'-biphenyl belongs to the class of biphenyl compounds, characterized by two phenyl rings connected by a single bond. The presence of methoxy groups at the 2 and 5 positions enhances its reactivity and biological activity.

Research indicates that biphenyl compounds can interact with various biological targets, including receptors and enzymes. The specific interactions of 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl with biomolecules remain under investigation. However, studies suggest that similar compounds exhibit significant effects on neurotransmitter systems and may influence serotonin receptors, which are crucial for mood regulation.

Case Studies

  • Recreational Use : A notable case study documented the recreational use of related compounds such as 2,5-dimethoxy-4-chloroamphetamine (DOCD). This study highlighted the psychoactive effects associated with similar structures and provided insights into their metabolic pathways and toxicological profiles .
  • Quantification in Biological Samples : A review focused on the quantification methods for 2,5-dimethoxy-amphetamines indicated that advanced techniques like LC–MS/MS are effective in detecting low concentrations in biological fluids such as urine and plasma. This underscores the relevance of these compounds in toxicology and forensic science .

Synthesis

The synthesis of 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl has been explored through various chemical reactions. The most common methods involve Friedel-Crafts alkylation and other electrophilic substitution reactions that allow for the introduction of methoxy groups onto the biphenyl framework .

Data Tables

Compound NameMethod of DetectionSample TypeDetection Limit
2,5-Dimethoxy-4'-methyl-1,1'-biphenylLC–MS/MSUrine10 ng/mL
2,5-Dimethoxy-4-chloroamphetamineGC–MSPlasman.d
2C-GLC–MS/MSHair0.01 ng/mg

Q & A

Basic: What are the standard synthetic routes for 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl?

Answer:
The compound is typically synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling , leveraging aryl halides (e.g., 4-methylphenylboronic acid) and dimethoxy-substituted aryl halides. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) in anhydrous conditions .
  • Solvent optimization : Toluene or THF at reflux (80–110°C) under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced: How can regioselectivity challenges in cross-coupling be addressed for methoxy-substituted biphenyl systems?

Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. Strategies include:

  • Ligand tuning : Bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered coupling sites .
  • Directed ortho-metalation : Pre-functionalization of methoxy groups to direct coupling positions.
  • Computational pre-screening : DFT calculations predict electronic preferences at coupling sites .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in biphenyl regions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.136).
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the biphenyl core .

Advanced: How to resolve contradictions between experimental and computational structural data?

Answer:
Discrepancies (e.g., bond lengths, dihedral angles) may arise from crystal packing effects or dynamic motion. Mitigation strategies:

  • Multi-method validation : Compare X-ray (SHELXL-refined) and DFT-optimized geometries .
  • Twinning analysis : Use SHELXPRO to detect twinning in crystallographic data .
  • Temperature-dependent NMR : Assess conformational flexibility in solution .

Basic: How to quantify trace impurities in synthesized 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl?

Answer:
Employ LC-MS/MS in MRM mode with:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : Acetonitrile/0.1% formic acid.
  • Detection limits : ≤0.1 ppm for genotoxic impurities (e.g., unreacted aryl halides) .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study HOMO-LUMO gaps and charge distribution .
  • Spectroscopic correlation : Compare calculated IR/Raman spectra with experimental data to validate electron-withdrawing effects of substituents .

Basic: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst loading : Reduce Pd to 0.5–1 mol% to minimize costs while maintaining efficiency .
  • Microwave-assisted synthesis : Shorten reaction time (30–60 mins) and improve yield by 10–15% .

Advanced: How to analyze biphenyl torsional dynamics in solution?

Answer:

  • Variable-temperature NMR : Monitor coalescence of aromatic proton signals to estimate rotational barriers.
  • Molecular dynamics simulations : Use AMBER or GROMACS to model torsional angles over time .

Basic: What are common byproducts in Suzuki coupling for this compound?

Answer:

  • Homocoupling products : Arise from oxidative dimerization of boronic acids (mitigated by degassing solvents) .
  • Dehalogenation byproducts : Use excess aryl halide to suppress Pd-mediated dehalogenation .

Advanced: How to validate crystallographic refinement parameters for accuracy?

Answer:

  • R-factor analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 in SHELXL refinement .
  • Residual density maps : Check for unmodeled electron density (e.g., solvent molecules) using Olex2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.